molecular formula C21H32N2O2 B1255677 16beta-Hydroxystanozolol CAS No. 125590-76-3

16beta-Hydroxystanozolol

Cat. No.: B1255677
CAS No.: 125590-76-3
M. Wt: 344.5 g/mol
InChI Key: IZGBPAAEPVNBGA-BWPSUJIGSA-N
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Description

16beta-Hydroxystanozolol is a synthetic anabolic steroid derived from stanozolol. It is a hydroxylated metabolite of stanozolol, which is commonly used in sports and bodybuilding for its muscle-building properties. The compound has a molecular formula of C21H32N2O2 and a molecular weight of 344.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Hydroxystanozolol typically involves the hydroxylation of stanozolol. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired hydroxylation at the 16beta position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions: 16beta-Hydroxystanozolol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16beta position can be further oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or convert it to other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as halides and amines, are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield deoxygenated derivatives.

Scientific Research Applications

16beta-Hydroxystanozolol has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of stanozolol metabolites.

    Biology: The compound is studied for its effects on cellular processes and its potential role in muscle growth and repair.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as hereditary angioedema.

    Industry: It is used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

16beta-Hydroxystanozolol exerts its effects by binding to androgen receptors in the body. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound also interacts with other molecular targets, such as glucocorticoid binding proteins, to modulate various physiological processes .

Comparison with Similar Compounds

    Stanozolol: The parent compound from which 16beta-Hydroxystanozolol is derived.

    Oxandrolone: Another anabolic steroid with similar muscle-building properties.

    Methandrostenolone: A widely used anabolic steroid with comparable effects.

Uniqueness: this compound is unique due to its specific hydroxylation at the 16beta position, which may confer distinct pharmacological properties compared to its parent compound and other similar steroids. This hydroxylation can affect its binding affinity to androgen receptors and its metabolic stability, potentially leading to different therapeutic and performance-enhancing effects.

Properties

IUPAC Name

(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBPAAEPVNBGA-BWPSUJIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023503
Record name 16β-Hydroxystanozolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16b-Hydroxystanozolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

125590-76-3, 439791-84-1
Record name 16β-Hydroxystanozolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125590-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Hydroxystanozolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125590763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16β-Hydroxystanozolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.BETA.-HYDROXYSTANOZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IB762TU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16b-Hydroxystanozolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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